molecular formula C8H6BrF3O B13514473 2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol

2-(3-Bromo-5-fluorophenyl)-2,2-difluoroethanol

Cat. No.: B13514473
M. Wt: 255.03 g/mol
InChI Key: DMYOGHLNQRSXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol is a chemical compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-bromo-5-fluorophenylacetic acid with difluoroethanol under specific reaction conditions. The process may include steps such as halogenation, fluorination, and hydroxylation to achieve the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:

    3-bromo-5-fluorophenylacetic acid: Shares similar structural features but differs in functional groups.

    3-bromo-5-fluorophenol: Contains a hydroxyl group attached to the phenyl ring but lacks the difluoroethanol moiety.

    2-(3-bromo-5-fluorophenyl)-2,2-difluoroacetic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group. The uniqueness of 2-(3-bromo-5-fluorophenyl)-2,2-difluoroethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6BrF3O/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3,13H,4H2

InChI Key

DMYOGHLNQRSXTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CO)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.